Ethyl 2-hydroxy-3-phenylpropanoate physical properties
Ethyl 2-hydroxy-3-phenylpropanoate physical properties
An In-depth Technical Guide to the Physical Properties of Ethyl 2-hydroxy-3-phenylpropanoate
For the attention of researchers, scientists, and professionals in drug development, this document serves as a comprehensive technical guide on the core physical properties of Ethyl 2-hydroxy-3-phenylpropanoate. This guide is structured to provide not only precise data but also the scientific rationale behind the methodologies for their determination, ensuring a blend of theoretical knowledge and practical application.
Section 1: Compound Identification and Overview
Ethyl 2-hydroxy-3-phenylpropanoate, also known as ethyl phenyllactate, is a carboxylic ester with a significant role as a metabolite.[1] Its molecular structure consists of a phenyl group attached to a propanoate backbone, with a hydroxyl group at the alpha-position relative to the ester carbonyl.
Molecular Structure:
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IUPAC Name: ethyl 2-hydroxy-3-phenylpropanoate[1]
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Synonyms: Ethyl phenyllactate, 3-Phenyllactic acid ethyl ester, Ethyl 2-hydroxy-3-phenylpropionate[1]
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CAS Number: 15399-05-0[1]
Section 2: Core Physical Properties
The physical characteristics of a compound are fundamental to its handling, formulation, and application in research and development. The following table summarizes the key physical properties of ethyl 2-hydroxy-3-phenylpropanoate.
| Property | Value | Conditions |
| Appearance | Colorless to pale yellow clear liquid | Ambient |
| Odor | Black pepper-like aroma | Ambient |
| Density | 1.092 - 1.102 g/cm³ | 25 °C |
| Boiling Point | 298 - 300 °C | 760 mm Hg |
| Refractive Index | 1.528 - 1.538 | 20 °C |
| Solubility | Insoluble in water; Soluble in ethanol | Standard |
Section 3: Experimental Determination of Physical Properties
A thorough understanding of the experimental methodologies used to determine these physical properties is crucial for data verification and reproduction. This section details the protocols and the scientific principles behind them.
Density Determination using a Pycnometer
The density of a liquid is a measure of its mass per unit volume. The pycnometer method is a highly precise technique for determining the density of liquids. It relies on the principle of displacing a known volume of a reference liquid (typically distilled water) with the liquid of interest.
Causality of Experimental Choice: The pycnometer is designed with a ground glass stopper that has a fine capillary hole. This design ensures that the pycnometer can be filled with a very reproducible volume of liquid, minimizing measurement errors. The high precision of this method is attributed to the ability to accurately measure the mass of the liquid contained within this well-defined volume.[3]
Experimental Protocol:
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Preparation: Clean the pycnometer and its stopper thoroughly with a suitable solvent and dry it completely.
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Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer (m₀) using an analytical balance.[3]
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Mass with Reference Liquid: Fill the pycnometer with distilled water, ensuring the capillary in the stopper is also filled. Thermostat the pycnometer to a specific temperature (e.g., 25 °C) in a water bath. Carefully wipe dry any excess water and weigh the filled pycnometer (m₁).
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Mass with Sample Liquid: Empty and dry the pycnometer. Fill it with ethyl 2-hydroxy-3-phenylpropanoate and repeat the thermostatting and weighing process to get the mass (m₂).
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Calculation:
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Mass of water = m₁ - m₀
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Volume of pycnometer = (m₁ - m₀) / ρ_water (at the measurement temperature)
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Mass of sample = m₂ - m₀
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Density of sample = (m₂ - m₀) / Volume of pycnometer
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Logical Workflow for Density Determination:
Caption: Workflow for boiling point determination via distillation.
Refractive Index Measurement with an Abbe Refractometer
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is temperature-dependent.
Causality of Experimental Choice: The Abbe refractometer is a widely used instrument for measuring the refractive index of liquids. [4]It operates on the principle of total internal reflection at the interface between a prism of high refractive index and the sample. [1][5]This method is quick, requires only a small sample volume, and provides high accuracy. [5] Experimental Protocol:
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Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water.
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Sample Application: Place a few drops of ethyl 2-hydroxy-3-phenylpropanoate onto the prism surface.
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Measurement: Close the prisms and adjust the light source and eyepiece to bring the boundary line between the light and dark fields into sharp focus on the crosshairs.
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Reading: Read the refractive index from the instrument's scale.
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Temperature Control: Ensure the measurement is made at a constant, recorded temperature (e.g., 20 °C) as the refractive index is temperature-sensitive.
Solubility Assessment
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Causality of Experimental Choice: A systematic approach to solubility testing can provide valuable information about the polarity and functional groups present in a molecule. [6]Testing in a polar solvent like water and a nonpolar or less polar organic solvent like ethanol provides a good indication of the compound's overall polarity. [7] Experimental Protocol:
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Water Solubility:
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Add approximately 0.1 mL of ethyl 2-hydroxy-3-phenylpropanoate to 3 mL of distilled water in a test tube.
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Agitate the mixture and observe for miscibility or the formation of a separate layer. Record as soluble or insoluble.
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Ethanol Solubility:
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Repeat the process using 3 mL of ethanol as the solvent.
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Observe for complete miscibility.
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Section 4: Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and confirmation of a compound's identity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the protons on the aromatic ring, and the protons on the propanoate backbone, including the hydroxyl proton.
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¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the carbons of the aromatic ring, and the aliphatic carbons of the ethyl and propanoate groups.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the hydroxyl (O-H) group (broad peak), the carbonyl (C=O) group of the ester, and the C-H bonds of the aromatic and aliphatic portions of the molecule.
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Mass Spectrometry (MS): Electron ionization mass spectrometry will produce a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely show losses of the ethoxy group (-OCH₂CH₃) and other characteristic fragments. [8][9]
Section 5: Conclusion
The physical and spectroscopic properties of ethyl 2-hydroxy-3-phenylpropanoate detailed in this guide provide a foundational dataset for its application in scientific research and development. The methodologies described are based on established principles of physical chemistry and analytical science, ensuring the reliability and reproducibility of the data.
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